

# Spectroscopic Data for 2-Ethynyl-5-nitropyrimidine: A Comprehensive Analysis

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## Compound of Interest

Compound Name: 2-Ethynyl-5-nitropyrimidine

Cat. No.: B15400925

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Despite a thorough search of available scientific literature and chemical databases, specific spectroscopic data (NMR, IR, and MS) for **2-Ethynyl-5-nitropyrimidine** could not be located. Similarly, detailed experimental protocols for the synthesis and characterization of this specific compound are not publicly available at this time.

This guide aims to provide a framework for the type of data and experimental details that would be expected for a complete technical whitepaper on this molecule, intended for researchers, scientists, and drug development professionals. In the absence of direct data, this document will present a hypothetical structure for the data tables and a general outline for the experimental protocols that would be necessary for its characterization.

## Hypothetical Data Presentation

Should the spectroscopic data for **2-Ethynyl-5-nitropyrimidine** become available, it would be structured as follows for clarity and comparative analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For **2-Ethynyl-5-nitropyrimidine**, both  $^1\text{H}$  (proton) and  $^{13}\text{C}$  (carbon-13) NMR data would be crucial.

Table 1: Hypothetical  $^1\text{H}$  NMR Data for **2-Ethynyl-5-nitropyrimidine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
[Expected Value]	s	-	1H	H-C $\equiv$
[Expected Value]	s	-	1H	Pyrimidine H
[Expected Value]	s	-	1H	Pyrimidine H

Table 2: Hypothetical  $^{13}\text{C}$  NMR Data for **2-Ethynyl-5-nitropyrimidine**

Chemical Shift ( $\delta$ ) ppm	Assignment
[Expected Value]	C $\equiv$ C-H
[Expected Value]	C $\equiv$ C-H
[Expected Value]	Pyrimidine C
[Expected Value]	Pyrimidine C
[Expected Value]	Pyrimidine C-NO <sub>2</sub>

## Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Hypothetical IR Absorption Data for **2-Ethynyl-5-nitropyrimidine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
[Expected Value]	Strong	C≡C-H stretch
[Expected Value]	Medium	C≡C stretch
[Expected Value]	Strong	N-O asymmetric stretch (NO <sub>2</sub> )
[Expected Value]	Strong	N-O symmetric stretch (NO <sub>2</sub> )
[Expected Value]	Medium	C=N stretch (pyrimidine ring)
[Expected Value]	Medium	C-H stretch (pyrimidine ring)

## Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Hypothetical Mass Spectrometry Data for **2-Ethynyl-5-nitropyrimidine**

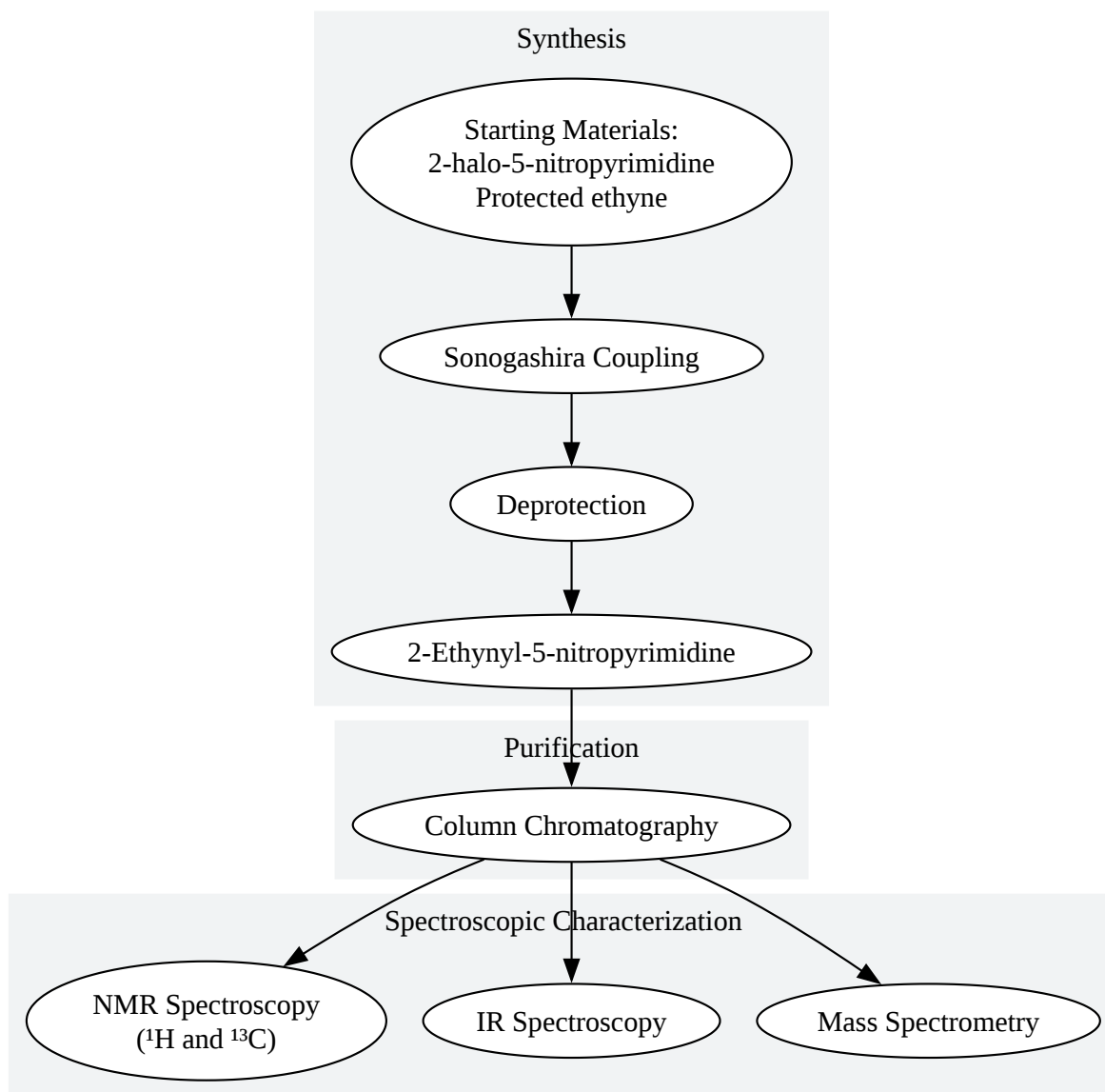
m/z	Relative Intensity (%)	Assignment
[Expected Value]	[Value]	[M] <sup>+</sup> (Molecular Ion)
[Expected Value]	[Value]	[M-NO <sub>2</sub> ] <sup>+</sup>
[Expected Value]	[Value]	[M-C <sub>2</sub> H] <sup>+</sup>

## Hypothetical Experimental Protocols

The following outlines the general methodologies that would be employed to obtain the spectroscopic data for **2-Ethynyl-5-nitropyrimidine**.

### General Synthesis

The synthesis of **2-ethynyl-5-nitropyrimidine** would likely involve a cross-coupling reaction, such as a Sonogashira coupling, between a protected ethyne equivalent (e.g., trimethylsilylacetylene) and a suitable 2-halo-5-nitropyrimidine precursor. This would be followed by a deprotection step to yield the terminal alkyne.



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- To cite this document: BenchChem. [Spectroscopic Data for 2-Ethynyl-5-nitropyrimidine: A Comprehensive Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15400925#spectroscopic-data-for-2-ethynyl-5-nitropyrimidine-nmr-ir-ms\]](https://www.benchchem.com/product/b15400925#spectroscopic-data-for-2-ethynyl-5-nitropyrimidine-nmr-ir-ms)

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